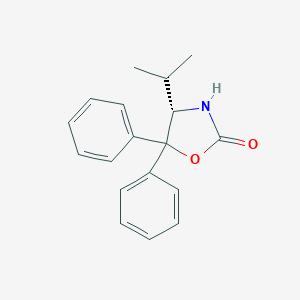

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Description

Properties

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431649 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184346-45-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary of significant interest in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] The oxazolidinone scaffold, in particular, is a well-established and highly effective chiral auxiliary motif, widely employed in the stereoselective synthesis of complex molecules, including pharmaceuticals.[3][4] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on a recently developed enantiospecific oxidative carbonylation method.

Synthesis Pathway

The synthesis of this compound is achieved through the enantiospecific oxidative carbonylation of the commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[5] This direct carbonylation approach offers an efficient route to the desired chiral auxiliary. The reaction is catalyzed by a palladium iodide/potassium iodide system and utilizes carbon monoxide as the carbonyl source.[5]

Reaction Scheme

References

Technical Guide: Physicochemical Properties of Diphenyl-Substituted Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of diphenyl-substituted oxazolidinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physical Properties

The physical properties of diphenyl-substituted oxazolidinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of 4,5-Diphenyl-1,3-oxazolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | PubChem CID: 349667[1] |

| Molecular Weight | 239.27 g/mol | PubChem CID: 349667[1] |

| Melting Point | 229 °C (for (4R,5S)-isomer) | Stenutz |

| LogP (XLogP3) | 2.8 | PubChem CID: 349667[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem CID: 349667[1] |

| Hydrogen Bond Donors | 1 | PubChem CID: 349667[1] |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 349667[1] |

| Rotatable Bond Count | 2 | PubChem CID: 349667[1] |

| Solubility (Qualitative) | Soluble in ethanol; Insoluble in water (inferred from related structures) | ChemClass Journal |

Table 2: Crystallographic Data for a Representative Phenyl-Substituted Oxazolidinone ((4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | ScienceOpen[2] |

| Space Group | P2₁2₁2₁ | ScienceOpen[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of novel compounds. The following sections detail standardized experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the diphenyl-substituted oxazolidinone is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown compound, a rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A second, more precise measurement is performed with a slow heating rate (1-2 °C/min) near the expected melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (for Poorly Soluble Compounds)

Given the lipophilic nature of the diphenyl moiety, these compounds often exhibit low aqueous solubility.

Apparatus:

-

Shake-flask apparatus or multi-well filter plates (e.g., MultiScreen™ Solubility Filter Plate)

-

Analytical balance

-

Vortex mixer

-

Centrifuge (for shake-flask method)

-

UV-Vis spectrophotometer or HPLC system for quantification

-

pH meter

Procedure (Shake-Flask Method):

-

Solution Preparation: An excess amount of the solid diphenyl-substituted oxazolidinone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve is used for accurate quantification.

Procedure (High-Throughput Multi-Well Plate Method):

-

Compound Addition: A concentrated stock solution of the compound (e.g., 10 mM in DMSO) is added to the buffer in a 96-well filter plate to achieve the desired final concentration and co-solvent percentage (e.g., 500 µM in 5% DMSO).

-

Incubation: The plate is sealed and mixed for a set period (e.g., 1.5 hours) at room temperature.

-

Filtration: The solution is filtered through the plate into a collection plate using a vacuum manifold.

-

Quantification: The concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy, and compared to standards.

Signaling Pathways and Experimental Workflows

Diphenyl-substituted oxazolidinones have been investigated as inhibitors of key enzymes in metabolic pathways. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor testing.

Signaling Pathways

Figure 1: Inhibition of the Δ-5 Desaturase Pathway.

Figure 2: Inhibition of Cholesteryl Ester Transfer Protein (CETP).

Experimental Workflow

Figure 3: General Workflow for an Enzyme Inhibition Assay.

References

The Cornerstone of Stereocontrol: An In-depth Technical Guide to Evans' Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically linked to three-dimensional structure. Among the myriad strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and highly reliable method for introducing stereocenters with predictable and often exceptional levels of selectivity. Pioneered by David A. Evans and his contemporaries, oxazolidinone-based chiral auxiliaries, commonly known as Evans' auxiliaries, have established themselves as a gold standard in the field.

This technical guide provides a comprehensive overview of the core principles governing stereocontrol with Evans' auxiliaries. It delves into the mechanistic underpinnings of their remarkable efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for key transformations are provided, alongside a compilation of quantitative data to aid in reaction planning and optimization. Furthermore, this guide employs visualizations of key mechanistic pathways and experimental workflows to facilitate a deeper understanding of the principles of stereocontrol.

The Core Principle: Steric Shielding and Chelation Control

The efficacy of Evans' auxiliaries hinges on a combination of steric and electronic factors that create a highly ordered and predictable reactive environment.[1][2] These auxiliaries, derived from readily available amino acids, are covalently attached to a prochiral substrate, typically via an amide bond to form an N-acyloxazolidinone.[3] The stereocenter(s) on the oxazolidinone ring, most commonly at the C4 and/or C5 positions, project a bulky substituent that effectively shields one face of the enolate derived from the acyl group.[3]

The mechanism of stereocontrol is predominantly explained by the formation of a rigid, chelated transition state.[4] Upon treatment with a suitable base and a Lewis acid (e.g., dialkylboron triflates for aldol reactions or lithium/sodium bases for alkylations), a (Z)-enolate is selectively formed.[2][5] The Lewis acid coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the enolate. This rigid conformation, coupled with the steric bulk of the auxiliary's substituent, directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective transformation.[1][4]

Key Applications and Mechanisms of Stereocontrol

Evans' auxiliaries have been successfully employed in a wide array of stereoselective reactions, including alkylations, aldol reactions, Diels-Alder cycloadditions, and conjugate additions.

Asymmetric Alkylation

Asymmetric alkylation of N-acyloxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives.[3] Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[3] The subsequent alkylation with an electrophile proceeds with high diastereoselectivity, dictated by the steric shielding of the auxiliary's substituent.[6]

Caption: General workflow for Evans' auxiliary-mediated asymmetric alkylation.

The chelated (Z)-enolate presents two diastereotopic faces to an incoming electrophile. The substituent on the chiral auxiliary sterically encumbers one face, forcing the electrophile to approach from the opposite, less hindered side. This leads to the predictable formation of one diastereomer in high excess.

Caption: Steric hindrance in the transition state directs alkylation.

Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of polyketide synthesis and other complex molecule constructions, renowned for its exceptional levels of diastereoselectivity in forming syn-aldol products.[2][5] The reaction typically employs a boron triflate, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base to generate a boron-chelated (Z)-enolate.[2] This enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[5]

Caption: Key elements of the Zimmerman-Traxler transition state.

The stereochemical outcome is determined by several factors within this transition state:

-

The chair conformation is energetically favored.

-

The bulky substituent on the chiral auxiliary and the substituent of the aldehyde both occupy equatorial positions to minimize 1,3-diaxial interactions.

-

The dipole moments of the two carbonyl groups are oriented in an anti-fashion to minimize electrostatic repulsion.

This highly organized transition state leads to the formation of the syn-aldol adduct with excellent diastereoselectivity.

Asymmetric Diels-Alder Reactions

Asymmetric Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones provides a route to enantiomerically enriched β-functionalized carbonyl compounds.[1][4] Similar to other reactions, the stereochemical outcome is governed by a Lewis acid-mediated chelation of the two carbonyl groups, which locks the conformation of the Michael acceptor.[4] The nucleophile then adds to the β-position from the face opposite to the steric bulk of the auxiliary's substituent.[4]

Quantitative Data on Diastereoselectivity

The following tables summarize representative quantitative data for the diastereoselectivity of various reactions employing Evans' auxiliaries.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

| Chiral Auxiliary (R) | Acyl Group | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Reference(s) |

| Benzyl | Propionyl | Benzyl bromide | LDA | >99:1 | [6] |

| Isopropyl | Propionyl | Allyl iodide | NaHMDS | 98:2 | [6] |

| tert-Butyl | Acetyl | Methyl iodide | LDA | 97:3 | [7] |

| Phenyl | Propionyl | Ethyl iodide | KHMDS | 95:5 | [7] |

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

| Chiral Auxiliary (R) | Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Reference(s) |

| Isopropyl | Propionyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | [2][5] |

| Benzyl | Propionyl | Benzaldehyde | Bu₂BOTf / Et₃N | 98:2 | [2] |

| Phenyl | Acetyl | Propionaldehyde | TiCl₄ / (-)-Sparteine | 95:5 (anti-selective) | [8] |

| Isopropyl | Propionyl | n-Octanal | Bu₂BOTf / DIPEA | >95:5 | [5] |

Table 3: Asymmetric Diels-Alder Reactions

| Chiral Auxiliary (R) | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference(s) |

| Isopropyl | Acryloyl | Cyclopentadiene | Et₂AlCl | 95:5 | [8] |

| Benzyl | Crotonoyl | Isoprene | BF₃·OEt₂ | 90:10 | [8] |

| Phenyl | Acryloyl | 1,3-Butadiene | TiCl₄ | 92:8 | [8] |

Table 4: Asymmetric Conjugate Additions

| Chiral Auxiliary (R) | Michael Acceptor | Nucleophile | Lewis Acid | Diastereomeric Ratio | Reference(s) |

| Benzyl | Crotonoyl | Me₂CuLi | BF₃·OEt₂ | >95:5 | [1][4] |

| Isopropyl | Cinnamoyl | PhMgBr / CuI | - | 90:10 | [4] |

| Phenyl | Acryloyl | Bu₂CuLi | TiCl₄ | 92:8 | [1] |

Experimental Protocols

The following are representative experimental protocols for key transformations using Evans' auxiliaries. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. All reagents should be handled with care, and anhydrous conditions are often necessary.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to (S)-4-benzyl-2-oxazolidinone.

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.). The flask is sealed with a septum and flushed with dry nitrogen.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise via syringe. The resulting solution is stirred for 15 minutes.

-

Acylation: Propionyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 1 hour.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

-

Setup: The N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

-

Enolate Formation: Lithium diisopropylamide (LDA) (1.05 eq., freshly prepared or a commercial solution) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

-

Alkylation: Benzyl bromide (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched at -78 °C with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Protocol 3: Diastereoselective Aldol Reaction

This protocol describes the syn-selective aldol reaction with isobutyraldehyde.

-

Setup: The N-propionyl-(R)-4-isopropyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

-

Enolate Formation: Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

-

Aldol Addition: Freshly distilled isobutyraldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.

-

Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to yield the corresponding carboxylic acid.

-

Setup: The alkylated or aldol adduct (1.0 eq.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C in an ice bath.

-

Cleavage: An aqueous solution of lithium hydroxide (2.0-4.0 eq.) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0-10.0 eq.).

-

Reaction: The mixture is stirred vigorously at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 30 minutes at room temperature. The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to recover the chiral auxiliary. The aqueous layer is then acidified to pH ~2-3 with 1M HCl and extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the chiral carboxylic acid.

Conclusion

Evans' chiral auxiliaries represent a powerful and enduring strategy for asymmetric synthesis. Their reliability, high levels of stereocontrol, and the predictability of the stereochemical outcome have made them indispensable tools for the construction of complex chiral molecules. A thorough understanding of the underlying mechanistic principles of chelation and steric control, as outlined in this guide, is crucial for the rational design and successful execution of synthetic campaigns in both academic and industrial research, particularly in the demanding field of drug development. The detailed protocols and quantitative data provided herein serve as a practical resource for chemists seeking to leverage the exceptional capabilities of these remarkable chiral auxiliaries.

References

- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[1][2] Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule.[3] One of the most robust and well-established strategies to achieve this is through the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][] The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other.[1][5] Following the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1][]

The concept was pioneered by E.J. Corey in 1975 with 8-phenylmenthol and Barry Trost in 1980 with mandelic acid.[1][6] However, the field was significantly advanced by the development of oxazolidinone auxiliaries, popularized by David A. Evans in the early 1980s, which have demonstrated broad applicability and high levels of stereocontrol.[1][7] Chiral auxiliaries are frequently the method of choice in the early phases of drug development due to their reliability and versatility.[1][8]

The general workflow for employing a chiral auxiliary involves a three-step sequence:

-

Attachment: The chiral auxiliary is covalently attached to the substrate.[1][9]

-

Diastereoselective Reaction: The resulting compound undergoes a reaction that creates one or more new stereocenters with a high degree of diastereoselectivity.[1][9]

-

Cleavage: The auxiliary is removed from the product under conditions that do not cause racemization of the newly formed stereocenter(s).[1][10]

While this approach adds steps to a synthetic sequence, its predictability and the ease of separating the resulting diastereomeric products by standard techniques like chromatography or crystallization often make it a highly practical strategy.[1]

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Core Concepts: Inducing and Measuring Stereoselectivity

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. This bias forces an incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer.

Mechanisms of Stereocontrol:

-

Steric Hindrance: Bulky groups on the chiral auxiliary physically block one face of the reactive molecule (e.g., an enolate), directing the electrophile to the less hindered face.

-

Chelation: Lewis acidic metal ions can coordinate to multiple heteroatoms in the substrate-auxiliary adduct, forming a rigid, cyclic transition state.[11] This locks the conformation of the molecule, exposing one face to attack while shielding the other. The Zimmerman-Traxler model is often used to predict the stereochemical outcome in such chelated transition states, particularly for aldol reactions.[11]

Quantifying Selectivity: The success of an asymmetric reaction is measured by the degree of stereoselectivity, expressed as either enantiomeric excess (ee) or diastereomeric excess (de).

-

Diastereomeric Excess (de) / Diastereomeric Ratio (dr): When a new stereocenter is formed in a molecule that already contains one (the auxiliary), diastereomers are produced. Their relative amounts can be determined by methods like NMR spectroscopy or standard chromatography.[5]

-

de (%) = |([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])| * 100

-

The diastereomeric ratio (dr) is the ratio of the major to the minor diastereomer.

-

-

Enantiomeric Excess (ee): After the auxiliary is cleaved, the resulting product is a mixture of enantiomers. Enantiomeric excess quantifies the purity of this mixture.[12]

-

ee (%) = |([R-enantiomer] - [S-enantiomer]) / ([R-enantiomer] + [S-enantiomer])| * 100

-

A 75:25 mixture of enantiomers has an ee of 50%.[3]

-

Prominent Chiral Auxiliaries in Asymmetric Synthesis

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, N-acyloxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][7] They are typically derived from readily available α-amino acids, such as valine or phenylalanine.[7]

Mechanism of Action (Asymmetric Alkylation): The N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a Z-enolate. The stereocenter on the oxazolidinone ring (at C4) directs the substitution. The bulky substituent at this position effectively shields one face of the enolate. Chelation of the metal cation (e.g., Li+) between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid structure, further enhancing facial bias. An incoming electrophile is then directed to the less hindered face of the enolate.[6][11]

Caption: Chelation control in an Evans' aldol reaction.

Cleavage: A key advantage of Evans' auxiliaries is the variety of methods available for their removal, allowing access to a range of functional groups.[13]

-

To Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[13][14]

-

To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[13]

-

To Aldehydes: Reduction with diisobutylaluminum hydride (DIBAL-H).[13]

-

To Esters: Transesterification with an alkoxide, such as sodium methoxide (NaOMe) in methanol.[13]

Performance Data:

| Auxiliary | Substrate | Electrophile | Yield (%) | d.r. | Reference |

| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | 90-95 | >99:1 | [7] |

| (R)-4-phenyl-2-oxazolidinone | N-acetyl | Benzaldehyde | 80-90 | 95:5 | [11] |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Iodomethane | 85 | >98:2 | [7] |

Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of α-substituted amides.[15][16] Both enantiomers of pseudoephedrine are commercially available.[1] The resulting α-branched chiral carboxylic acids, alcohols, aldehydes, and ketones are obtained in high enantiomeric purity. An alternative, pseudoephenamine, has been developed to circumvent regulations on pseudoephedrine purchasing and can offer superior diastereoselectivities in some cases.[1][17]

Mechanism of Action: The substrate, a pseudoephedrine amide, is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride. The lithium enolate is internally chelated by the hydroxyl group of the auxiliary. The methyl group on the auxiliary then directs the incoming electrophile to the opposite face of the enolate.[1]

Cleavage: The auxiliary is typically removed by acidic or basic hydrolysis of the amide bond to yield the corresponding carboxylic acid.[18] The pseudoephedrine can then be recovered and reused.[1]

Performance Data:

| Substrate (Pseudoephedrine Amide of) | Electrophile | Yield (%) | d.r. | Reference |

| Propanoic acid | Benzyl bromide | 91 | >99:1 | [15] |

| Phenylacetic acid | Iodomethane | 88 | 98:2 | [15] |

| Cyclohexanecarboxylic acid | Allyl iodide | 90 | 97:3 | [15] |

Oppolzer's Camphorsultam Auxiliaries

Camphorsultam, also known as Oppolzer's sultam, is a versatile chiral auxiliary derived from naturally occurring camphor.[][19] It is commercially available in both enantiomeric forms.[19] Its rigid bicyclic structure provides a well-defined steric environment, leading to high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1][20]

Mechanism of Action: Similar to oxazolidinones, N-acyl sultams can be enolized and the resulting enolate can be chelated by a Lewis acid. The bulky camphor skeleton effectively shields one face of the enolate, directing the approach of an electrophile. In conjugate additions to N-enoyl sultams, chelation of a Lewis acid (e.g., a magnesium salt) to the carbonyl and sulfonyl oxygens locks the conformation, allowing for highly selective nucleophilic attack.[20]

Cleavage: The N-acyl bond can be cleaved via hydrolysis (e.g., with LiOH/H₂O₂) or reductive methods to provide the desired chiral products. The auxiliary is known for its high recovery yields.[21][22]

Performance Data:

| Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | d.r. | Reference |

| α-Hydroxylation | N-phenylacetyl sultam | Davis oxaziridine | 85 | >20:1 | [21] |

| Michael Addition | N-methacryloyl sultam | Thiophenol (with Li base) | High | High | [1] |

| Diels-Alder | N-acryloyl sultam | Cyclopentadiene | 90 | 95:5 | [21] |

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the auxiliary, diastereoselective alkylation, and subsequent hydrolytic cleavage.[18]

Step A: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step B: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise and stir the reaction at -78 °C until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature and extract the product with an organic solvent. Dry the organic layer and purify by column chromatography to separate the diastereomers if necessary.

Step C: Auxiliary Cleavage to a Chiral Carboxylic Acid

-

Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Extract the chiral auxiliary with an organic solvent.

-

Acidify the aqueous layer with HCl and extract the desired chiral carboxylic acid with an organic solvent. Dry and concentrate to yield the final product.

Caption: Workflow for Evans' asymmetric alkylation and cleavage.

Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary

This protocol outlines the alkylation of a pseudoephedrine amide.[18]

-

Suspend the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.

-

Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.

-

Cool the reaction to the desired temperature (e.g., 0 °C).

-

Add the alkylating agent (1.1-1.5 equiv) and monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

-

The auxiliary can be removed by subsequent hydrolysis to yield the carboxylic acid.

Conclusion

Chiral auxiliaries represent a foundational and highly effective strategy in asymmetric synthesis.[2] Their ability to provide reliable and predictable stereocontrol makes them indispensable tools in both academic research and industrial applications, especially for the synthesis of complex, enantiomerically pure molecules like natural products and pharmaceuticals.[1][8] While the field of asymmetric catalysis has seen tremendous growth, the versatility, robustness, and well-documented success of auxiliaries like those developed by Evans, Myers, and Oppolzer ensure their continued importance in the synthetic chemist's toolkit.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. york.ac.uk [york.ac.uk]

- 6. Chiral auxiliary! | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 16. synarchive.com [synarchive.com]

- 17. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Camphorsultam - Wikipedia [en.wikipedia.org]

- 20. chemtube3d.com [chemtube3d.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: Structure, Conformation, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a valuable tool in modern asymmetric synthesis. Chiral oxazolidinones are widely employed as auxiliaries to control the stereochemical outcome of reactions, and this particular derivative offers unique steric properties due to its gem-diphenyl substitution.[1] We will delve into its structure, conformational analysis, synthesis, and application in stereoselective transformations, supported by experimental data and protocols.

Structure and Conformation

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring.[2][3] The key structural features are:

-

An (S)-configured stereocenter at the C4 position.

-

A bulky isopropyl group attached to C4, originating from the chiral precursor (S)-valine.

-

Two phenyl groups at the C5 position, which significantly increase steric hindrance compared to more common Evans auxiliaries.

Molecular Details:

-

Molecular Formula: C₁₈H₁₉NO₂[5]

-

Molecular Weight: 281.35 g/mol [5]

-

Appearance: White solid[1]

-

Melting Point: 246–247 °C[1]

The utility of this auxiliary stems from its rigid conformation, which effectively shields one face of a tethered prochiral substrate. When an acyl group is attached to the nitrogen atom, subsequent enolization (typically with a lithium or boron reagent) leads to the formation of a rigid, chelated Z-enolate. The bulky isopropyl group at C4 and, most notably, the 5,5-diphenyl groups create a highly defined steric environment. They effectively block one face of the enolate (the si-face), forcing an incoming electrophile to approach from the less hindered re-face. This conformational control is the basis for the high diastereoselectivity observed in reactions utilizing this auxiliary.

Synthesis of the Auxiliary

This compound can be synthesized from the commercially available amino alcohol, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, through a palladium-catalyzed oxidative carbonylation.[1] This method is notable for its high atom economy and enantiospecificity.[1]

-

Reactants:

-

(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.96 mmol)

-

Palladium(II) iodide (PdI₂) (0.020 mmol, 1 mol%)

-

Potassium iodide (KI) (0.20 mmol, 10 mol%)

-

Carbon monoxide (CO)

-

Air

-

1,2-Dimethoxyethane (DME) (3.9 mL)

-

-

Procedure:

-

A 250 mL stainless steel autoclave is charged with PdI₂ (7.1 mg), KI (32.5 mg), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (500.0 mg) in DME.

-

The autoclave is pressurized with CO (16 atm) and then air is added to reach a total pressure of 20 atm.

-

The reaction mixture is heated to 100 °C and stirred for 15 hours.

-

After cooling and degassing the autoclave, the solvent is evaporated under reduced pressure.

-

The crude product is purified by crystallization from a chloroform/hexane mixture.

-

-

Yield: 81% (448 mg)[1]

Caption: Synthesis of the chiral auxiliary via oxidative carbonylation.

Applications in Asymmetric Synthesis

This auxiliary has proven effective in directing stereoselective transformations, particularly in the formation of carbon-carbon bonds such as alkylations and aldol reactions.[6][7]

A key application is in diastereoselective aldol reactions. The N-acyl derivative of the auxiliary is first treated with a Lewis acid and a hindered base to form a boron enolate, which then reacts with an aldehyde electrophile.

Caption: General workflow for an auxiliary-controlled aldol reaction.

A derivative, Lithiated N-(methylthiomethyl)-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, serves as a chiral formyl anion equivalent.[8] It adds to various aldehydes and ketones with high levels of diastereoselectivity. The resulting adducts can then be converted to enantiomerically enriched 1,2-diols, 2-amino alcohols, or 2-hydroxy esters.[8]

Table 1: Diastereoselective Addition to Aldehydes and Ketones [8] (Data summarized from additions of the lithiated N-(methylthiomethyl) derivative)

| Electrophile (Aldehyde/Ketone) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | 95 | >98:2 |

| p-Methoxybenzaldehyde | 95 | >98:2 |

| 2-Naphthaldehyde | 95 | >98:2 |

| Pivalaldehyde | 88 | >98:2 |

| Cyclohexanecarboxaldehyde | 93 | 96:4 |

| Acetophenone | 95 | 95:5 |

| Propiophenone | 95 | 96:4 |

| Cyclohexyl methyl ketone | 93 | 91:9 |

Cleavage of the Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be cleaved from the substrate to yield the final product. This crucial step is designed to proceed without racemization of the newly formed chiral center. The auxiliary itself can often be recovered and reused. Common cleavage methods include:

-

Hydrolysis: Basic (LiOH/H₂O₂) or acidic hydrolysis to yield the carboxylic acid.

-

Reductive Cleavage: Treatment with reducing agents like LiBH₄ or LiAlH₄ to yield the corresponding alcohol.

-

Conversion to Esters: Alcoholysis (e.g., with NaOMe in MeOH or Ti(O-iPr)₄) yields the methyl ester.

-

Conversion to Amides: Reaction with Weinreb's reagent (Me(MeO)NH·HCl / AlMe₃) can form the Weinreb amide.

For the N,S-acetal adducts mentioned previously, cleavage involves displacement of the methylthio group followed by mild hydrolysis of the resulting hemiaminal to release the chiral aldehyde and the recovered auxiliary.[8]

Conclusion

This compound is a highly effective chiral auxiliary for asymmetric synthesis. Its defining feature—the gem-diphenyl group at the C5 position—imparts a unique and powerful steric directing ability, leading to excellent diastereoselectivities in a range of C-C bond-forming reactions.[6] The availability of robust synthetic protocols and the high crystallinity of its derivatives make it a practical and valuable tool for chemists in academic research and the pharmaceutical industry engaged in the synthesis of complex, enantiomerically pure molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones (1999) | Steven D. Bull | 88 Citations [scispace.com]

- 7. new patent – All About Drugs [allfordrugs.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 184346-45-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive information on the chemical compound (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, CAS number 184346-45-0. This chiral auxiliary is a valuable tool in asymmetric synthesis, offering high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application in key asymmetric reactions with experimental workflows. The guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and in-depth understanding of this reagent.

Chemical Information and Properties

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a white crystalline solid. Its structure features a valine-derived isopropyl group at the C4 position and two phenyl groups at the C5 position of the oxazolidinone ring. This substitution pattern provides significant steric bulk, which is crucial for its function as a highly effective chiral auxiliary.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 184346-45-0 |

| IUPAC Name | (4S)-4-(propan-2-yl)-5,5-diphenyl-1,3-oxazolidin-2-one |

| Synonyms | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, (4S)-5,5-diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| SMILES | CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI Key | PHTOJBANGYSTOH-INIZCTEOSA-N |

Physicochemical Properties

A summary of the available physicochemical data is presented below. This compound exhibits low solubility in many common organic solvents, a property that facilitates its recovery after a reaction.

| Property | Value | Reference |

| Physical State | White crystalline powder | [1] |

| Melting Point | 252 - 256 °C | [1] |

| Optical Rotation | [α]²⁰D = -243 to -249° (c=0.6 in CH₂Cl₂) | [1] |

| Purity | ≥ 99% (chiral purity) | [1] |

Synthesis Protocol

This compound can be synthesized via an enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

-

Palladium(II) iodide (PdI₂)

-

Potassium iodide (KI)

-

1,2-Dimethoxyethane (DME)

-

Carbon monoxide (CO)

-

Air

-

Chloroform (CHCl₃)

-

Hexane

-

-

Procedure:

-

In a stainless steel autoclave, charge PdI₂ (1 mol%), KI (10 mol%), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in DME (0.5 mmol of substrate per 1 mL of DME).[2]

-

While stirring, pressurize the autoclave with 16 atm of CO and then increase the pressure to 20 atm with air.[2]

-

Heat the reaction mixture to 100 °C for 15 hours.[2]

-

After cooling to room temperature, carefully degas the autoclave.[2]

-

Evaporate the solvent under reduced pressure.[2]

-

The crude product can be purified by crystallization from a mixture of chloroform and hexane to yield the desired this compound as a white solid.[2]

-

Application in Asymmetric Synthesis

This chiral auxiliary is particularly advantageous due to its high crystallinity and the crystallinity of its N-acylated derivatives, often allowing for purification by recrystallization rather than chromatography. The steric hindrance provided by the diphenyl groups at the C5 position enhances facial selectivity in enolate reactions.

General Workflow for Asymmetric Reactions

The general workflow for utilizing this compound in asymmetric synthesis involves three main stages: acylation of the auxiliary, the diastereoselective reaction (e.g., alkylation or aldol addition), and subsequent cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

Asymmetric Aldol Reaction

The N-acyl derivative of this compound can be used to perform highly diastereoselective aldol reactions. The formation of a (Z)-enolate, often facilitated by a boron Lewis acid, directs the aldol addition to favor the syn-aldol product.

-

Materials:

-

N-propionyl-(S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous dichloromethane (DCM)

-

Phosphate buffer (pH 7)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

Dissolve the N-propionyl auxiliary in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

-

Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.

-

Cool the reaction mixture back to -78 °C and add the aldehyde dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

-

Stir vigorously for 1 hour.

-

Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography or recrystallization.

-

Asymmetric Alkylation

The enolate generated from the N-acyl auxiliary can be alkylated with high diastereoselectivity. The bulky diphenyl groups effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

-

Materials:

-

N-acyl-(S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Dissolve the N-acyl auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LDA or NaHMDS dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkyl halide dropwise and stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which can then be purified by chromatography or recrystallization.

-

Cleavage and Recovery of the Auxiliary

A key advantage of this auxiliary is its facile removal and high recovery rate. The cleavage conditions can be chosen to yield various functional groups such as carboxylic acids, alcohols, or aldehydes.

-

Materials:

-

N-acylated product

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

-

Procedure:

-

Dissolve the N-acylated product in a mixture of THF and water at 0 °C.

-

Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The precipitated chiral auxiliary can be recovered by filtration.

-

The aqueous filtrate can be acidified and extracted with an organic solvent to isolate the chiral carboxylic acid product.

-

Safety and Handling

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Conclusion

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its robust steric directing group, the high crystallinity of its derivatives, and the ease of its recovery make it a valuable tool for the stereocontrolled synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this versatile reagent.

References

The Discovery and Development of Seebach's Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate, represent a robust and foundational strategy for achieving this control. Among the pioneers in this field, Dieter Seebach's development of a chiral auxiliary derived from proline and pivalaldehyde stands as a landmark achievement. This technical guide provides an in-depth exploration of this auxiliary, detailing its discovery through the principle of "Self-Regeneration of Stereocenters," its mechanism of action, comprehensive experimental protocols, and a summary of its performance in diastereoselective reactions.

Core Principle: Self-Regeneration of Stereocenters (SRS)

The conceptual breakthrough behind Seebach's auxiliary was the principle of "Self-Regeneration of Stereocenters" (SRS).[1][2] This strategy allows for the α-alkylation of an amino acid, such as proline, without racemization and with retention of the original configuration. The process elegantly circumvents the direct deprotonation of the sensitive α-proton, which would lead to a loss of stereochemical information.

The SRS principle involves a four-step sequence:

-

Acetalization: The starting chiral amino acid is condensed with an achiral aldehyde (in this case, pivalaldehyde) to form a rigid bicyclic acetal. This step diastereoselectively creates a new temporary stereocenter.

-

Deprotonation: The original stereocenter is rendered trigonal by deprotonation at the α-position to form a chiral, non-racemic enolate. The stereochemical information is now held by the temporary stereocenter of the acetal.

-

Diastereoselective Alkylation: The enolate reacts with an electrophile. The stereochemistry of the temporary acetal center dictates the facial selectivity of the alkylation, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Hydrolysis: The acetal is hydrolyzed, removing the temporary chiral scaffold and revealing the newly formed, enantiomerically pure α-substituted amino acid. The original stereocenter is thus "regenerated."[1]

This innovative approach laid the groundwork for the development and application of the proline-pivalaldehyde derived oxazolidinone, commonly referred to as Seebach's auxiliary.

The Seebach Auxiliary: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

The specific chiral auxiliary developed from (S)-proline and pivalaldehyde is the bicyclic lactone (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one .[3][4] The bulky tert-butyl group is crucial for its function, providing a powerful steric shield that directs the approach of incoming electrophiles.

References

- 1. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of enantiomerically pure δ-benzylproline derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Theoretical Underpinnings of Oxazolidinone-Mediated Stereoselectivity: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of synthetic tools, chiral oxazolidinones, famously known as Evans auxiliaries, have emerged as a robust and predictable platform for asymmetric synthesis. This technical guide delves into the theoretical studies that elucidate the remarkable stereoselectivity mediated by these auxiliaries, with a focus on the widely employed Evans aldol reaction. By examining the core principles, computational models, and experimental evidence, we aim to provide a comprehensive resource for researchers leveraging this powerful methodology.

The Core Principle: The Zimmerman-Traxler Model

The high degree of stereocontrol exerted by oxazolidinone auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler model.[1][2][3] This model postulates a six-membered, chair-like transition state that minimizes steric interactions and dictates the facial selectivity of the reaction.

The key steps leading to the stereoselective outcome are:

-

Formation of a (Z)-Enolate: Treatment of the N-acyloxazolidinone with a Lewis acid (e.g., dibutylboron triflate) and a hindered base selectively generates the (Z)-enolate.[4]

-

Chelated Transition State: The Lewis acid, typically boron, chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. This chelation locks the conformation of the enolate.

-

Facial Shielding by the Auxiliary's Substituent: The substituent on the chiral oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate.

-

Aldehyde Approach: To minimize steric hindrance, the aldehyde approaches the enolate from the less sterically encumbered face. The substituent of the aldehyde preferentially occupies a pseudo-equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions.[5]

This orchestrated sequence of events leads to the predictable formation of the syn-aldol product with a high degree of diastereoselectivity.[6]

Below is a logical diagram illustrating the key factors influencing stereoselectivity in the Zimmerman-Traxler model.

Caption: Factors leading to stereoselectivity in the Zimmerman-Traxler model.

Quantitative Analysis of Diastereoselectivity

The Evans aldol reaction is renowned for its high diastereoselectivity across a range of substrates. The following tables summarize the diastereomeric ratios (d.r.) observed for the reaction of various N-acyl oxazolidinones with different aldehydes, highlighting the robustness of this method.

Table 1: Diastereoselectivity of Boron-Mediated Aldol Reactions of Chiral Imides [1]

| Chiral Auxiliary (R) | Aldehyde (R') | Diastereomeric Ratio (syn:anti) |

| Isopropyl | Isobutyraldehyde | >99:1 |

| Isopropyl | Benzaldehyde | >99:1 |

| Benzyl | Isobutyraldehyde | 98:2 |

| Benzyl | Benzaldehyde | 99:1 |

Table 2: Diastereoselectivity with Various Aldehydes [7]

| N-Acyl Imide | Aldehyde | Ratio (desired:other isomers) | Yield (%) |

| N-propionyl-4-benzyl-2-oxazolidinone | Acetaldehyde | 95:5 | 67 |

| N-propionyl-4-benzyl-2-oxazolidinone | Propionaldehyde | 94:6 | 73 |

| N-propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 99:1 | 92 |

| N-propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | 97:3 | 79 |

| N-butyryl-4-benzyl-2-oxazolidinone | Acetaldehyde | 96:4 | 75 |

| N-butyryl-4-benzyl-2-oxazolidinone | Propionaldehyde | 97:3 | 71 |

| N-isovaleryl-4-benzyl-2-oxazolidinone | Acetaldehyde | 98:2 | 63 |

| N-isovaleryl-4-benzyl-2-oxazolidinone | Propionaldehyde | 94:6 | 63 |

Note: Ratios are for the major syn product relative to other diastereomers.

Experimental Protocols

General Procedure for Evans Asymmetric Aldol Reaction

The following is a representative experimental protocol for a boron-mediated Evans aldol reaction.

Materials:

-

N-acyloxazolidinone (1.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

-

Diisopropylethylamine (DIPEA, 1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.

-

Cool the reaction mixture back to -78 °C.

-

Add the aldehyde dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the mixture vigorously at 0 °C for at least 1 hour.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldol adduct.

-

Purify the product by flash column chromatography.

The following workflow diagram illustrates the general experimental procedure.

Caption: General experimental workflow for the Evans aldol reaction.

Computational Methodology for Theoretical Studies

Theoretical investigations into the stereoselectivity of oxazolidinone-mediated reactions predominantly employ Density Functional Theory (DFT). A typical computational protocol is outlined below.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The geometries of all reactants, transition states, and products are fully optimized. A commonly used functional is B3LYP, often paired with a basis set such as 6-31G(d).[8]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p)).

-

Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic reaction coordinate (IRC) calculations are then performed to verify that the located transition state connects the correct reactants and products.

The following diagram outlines the typical workflow for a DFT study of a reaction mechanism.

Caption: A typical workflow for a DFT-based mechanistic study.

Visualizing the Zimmerman-Traxler Transition State

The chair-like transition state of the Zimmerman-Traxler model can be visualized to better understand the steric interactions that govern stereoselectivity. The following DOT script generates a simplified representation of the favored transition state leading to the syn-aldol product.

Caption: A simplified 2D representation of the Zimmerman-Traxler transition state.

Conclusion

Theoretical studies, underpinned by the elegant Zimmerman-Traxler model and validated by sophisticated computational methods like DFT, provide a clear and predictive framework for understanding the stereochemical outcomes of oxazolidinone-mediated reactions. The ability to reliably generate specific stereoisomers is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide has provided an overview of the core theoretical principles, quantitative data on diastereoselectivity, detailed experimental and computational protocols, and visualizations to aid researchers in the effective application of this powerful synthetic methodology. A thorough grasp of these theoretical underpinnings empowers chemists to rationally design synthetic strategies and confidently predict the stereochemical course of their reactions.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

Chiroptical Properties of Chiral Oxazolidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis and medicinal chemistry. Their rigid five-membered ring structure and predictable stereochemical control have established them as indispensable chiral auxiliaries, famously demonstrated by the Evans’ auxiliaries.[1][2] Furthermore, the oxazolidinone moiety is a key pharmacophore in several important antibiotics, such as linezolid, underscoring its significance in drug development.[3][4][5] The stereochemistry of these compounds is paramount, as different enantiomers often exhibit vastly different biological activities.[3] Consequently, the precise characterization of their chiroptical properties is a critical aspect of their synthesis and application.

This technical guide provides a comprehensive overview of the chiroptical properties of chiral oxazolidinones, focusing on their analysis through Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy. It includes a compilation of quantitative data, detailed experimental protocols, and an exploration of computational methods for predicting these properties.

Core Principles of Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique information about the three-dimensional arrangement of atoms in a molecule, making it invaluable for determining absolute configuration and studying conformational dynamics.

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light.[6] The resulting ORD curve can be either a plain curve, showing a monotonic change with wavelength, or a more complex curve exhibiting peaks and troughs, known as the Cotton effect, in the vicinity of an electronic absorption band.[6]

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[7] A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), versus wavelength. Positive or negative peaks in the CD spectrum correspond to the electronic transitions of the molecule and are directly related to its stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by chiral molecules.[8][9] VCD is particularly sensitive to the vibrational modes of a molecule and provides detailed structural information, making it a powerful tool for determining the absolute configuration of complex molecules in solution.[8][9]

Quantitative Chiroptical Data of Chiral Oxazolidinones

The chiroptical properties of chiral oxazolidinones are highly dependent on the nature and substitution pattern of the substituents on the oxazolidinone ring. The following tables summarize key quantitative data for some commonly used and synthesized chiral oxazolidinones.

Table 1: Specific Rotation of Common Chiral Oxazolidinones

| Compound Name | Structure | Specific Rotation ([α]D) | Conditions (Concentration, Solvent) | Reference(s) |

| (S)-(-)-4-Benzyl-2-oxazolidinone | -63° | c = 1, Chloroform | [10] | |

| (S)-(-)-4-Benzyl-2-oxazolidinone | -64° | c = 1, Chloroform | [11] | |

| (S)-(-)-4-Benzyl-2-oxazolidinone | -62.00° | c = 1, Chloroform (20°C) | [12] | |

| (R)-(+)-4-Benzyl-2-oxazolidinone | +63° | c = 1, Chloroform | ||

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | +168° | c = 2, Chloroform | [13] | |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | -15.3° | c = 7.0, Chloroform | [14] |

Note: The sign of the specific rotation is dependent on the stereochemistry. The enantiomer will have the same magnitude of rotation but the opposite sign.

Experimental Protocols for Chiroptical Analysis

Accurate and reproducible chiroptical measurements are essential for the reliable characterization of chiral oxazolidinones. The following sections provide detailed methodologies for key experiments.

Optical Rotatory Dispersion (ORD) Measurement

Objective: To measure the optical rotation of a chiral oxazolidinone at a specific wavelength (typically the sodium D-line, 589 nm) and to record the ORD spectrum across a range of wavelengths.

Instrumentation: A polarimeter or a spectropolarimeter.

General Procedure:

-

Sample Preparation: Accurately weigh a sample of the chiral oxazolidinone and dissolve it in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol, methanol) to a known concentration (e.g., c = 1 g/100 mL). Ensure the solution is free of any particulate matter.

-

Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using a standard quartz plate or a solvent blank.

-

Measurement:

-

Rinse the sample cell (typically 1 dm path length) with the solvent and then fill it with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the instrument.

-

For a single wavelength measurement ([α]D), record the angle of rotation at 589 nm.

-

For an ORD spectrum, scan a range of wavelengths (e.g., from 700 nm to 200 nm) and record the optical rotation at each wavelength.

-

-

Data Analysis:

-

Calculate the specific rotation using the formula: [α]λT = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15]

-

Plot the specific rotation [α] or molar rotation [Φ] against the wavelength (λ) to obtain the ORD curve.

-

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of a chiral oxazolidinone to determine its absolute configuration and study its electronic transitions.

Instrumentation: A CD spectropolarimeter.

General Procedure:

-

Sample Preparation:

-

Prepare a solution of the chiral oxazolidinone in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, hexane). The concentration should be adjusted to give an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.[7]

-

Filter the solution to remove any dust or particulate matter.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Turn on the lamp and allow it to stabilize.

-

Select the appropriate wavelength range (e.g., 350-190 nm).

-

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Fill the cuvette with the sample solution and record the CD spectrum.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the observed ellipticity (θ) in millidegrees to molar ellipticity ([θ]) using the formula: [θ] = (θ × M) / (10 × l × c), where M is the molar mass, l is the path length in cm, and c is the concentration in g/L.

-

Plot the molar ellipticity ([θ]) against the wavelength (λ).

-

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of a chiral oxazolidinone for the unambiguous determination of its absolute configuration.

Instrumentation: A VCD spectrometer, typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).[2][9]

General Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of the chiral oxazolidinone in a suitable IR-transparent solvent (e.g., deuterated chloroform (CDCl3), carbon tetrachloride (CCl4)).

-

Use a short pathlength cell (e.g., 50-100 µm) to minimize solvent absorption.

-

-

Instrument Setup:

-

Configure the VCD spectrometer for the desired spectral range (mid-IR region, e.g., 2000-800 cm-1).

-

Optimize the instrument parameters, including the PEM modulation frequency and the detector settings.

-

-

Measurement:

-

Collect the VCD spectrum of the sample. This typically involves co-adding a large number of scans to achieve a good signal-to-noise ratio.

-

Collect the VCD spectrum of the racemic mixture or the solvent as a baseline.

-

-

Data Processing and Analysis:

-

Subtract the baseline from the sample spectrum.

-

Compare the experimental VCD spectrum with the theoretically calculated spectrum for a known absolute configuration to make the assignment.

-

Computational Prediction of Chiroptical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become an indispensable tool for predicting and interpreting the chiroptical spectra of chiral molecules.[16] This approach allows for the assignment of absolute configuration by comparing the calculated spectrum with the experimental one.

Workflow for TD-DFT Calculation of CD Spectra:

Caption: A typical workflow for the determination of absolute configuration using TD-DFT calculated CD spectra.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of a chiral oxazolidinone and its observed chiroptical properties is a complex interplay of electronic and vibrational transitions. The following diagram illustrates the logical flow from molecular chirality to the measured spectroscopic signals.

Caption: The logical relationship between molecular chirality and the resulting chiroptical spectra.

Applications in Drug Development